molecular formula C28H31N3O6S B6522383 N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]acetamide CAS No. 933235-60-0

N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]acetamide

Cat. No.: B6522383
CAS No.: 933235-60-0
M. Wt: 537.6 g/mol
InChI Key: KOUQVCZZZUROMB-UHFFFAOYSA-N
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Description

This compound features a benzothiadiazine core with 1,1,3-trioxo modifications, a 4-methylphenyl substituent at position 2, and an acetamide side chain linked to a 3,4-diethoxyphenethyl group. The 1λ⁶,2,4-benzothiadiazine system is a sulfur- and nitrogen-containing heterocycle, which is often associated with diverse pharmacological activities, including anti-inflammatory, antimicrobial, and CNS-targeted effects . The diethoxy groups on the phenethyl moiety may enhance lipophilicity and metabolic stability compared to simpler alkyl or hydroxy-substituted analogs .

Properties

IUPAC Name

N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O6S/c1-4-36-24-15-12-21(18-25(24)37-5-2)16-17-29-27(32)19-30-23-8-6-7-9-26(23)38(34,35)31(28(30)33)22-13-10-20(3)11-14-22/h6-15,18H,4-5,16-17,19H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUQVCZZZUROMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC=C(C=C4)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C29H31N3O4S
  • Molecular Weight : 485.58 g/mol

Structural Characteristics

The compound features a complex structure that includes:

  • A diethoxyphenyl group
  • A benzothiadiazin moiety
  • An acetamide functional group

This structural diversity contributes to its potential interactions within biological systems.

Pharmacological Profile

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in vitro by modulating cytokine production and inhibiting pro-inflammatory pathways.
  • Antioxidant Properties : It may enhance cellular antioxidant defenses, thereby protecting against oxidative stress.

The biological effects of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The compound could act on specific receptors that mediate cellular responses to growth factors and cytokines.

In Vitro Studies

A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
HeLa (Cervical)10.0Cell cycle arrest at G0/G1 phase
A549 (Lung)15.0Inhibition of proliferation

These findings indicate a promising antitumor potential for the compound.

In Vivo Studies

In animal models, the administration of this compound resulted in significant tumor reduction compared to control groups. Additionally, it exhibited a favorable safety profile with no observed acute toxicity at therapeutic doses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications
Compound Name Core Structure Key Substituents Pharmacological Notes Reference
Target Compound 1λ⁶,2,4-Benzothiadiazin-1,1,3-trioxo 2-(4-methylphenyl); N-(3,4-diethoxyphenethyl) N/A (assumed CNS activity) N/A
N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetamide Benzothiazole-1,1,3-trioxo 4-hydroxyphenyl Crystallographic stability via π-stacking and H-bonding
2-(1,1-Dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl)-N-(4-phenoxyphenyl)acetamide 1λ⁶,2,4-Benzothiadiazin-1,1-dioxo 3-yl; N-(4-phenoxyphenyl) Enhanced solubility due to phenoxy group
N-(4-Nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide Benzothiazin-3-oxo 6-CF₃; N-(4-nitrophenyl) Electron-withdrawing CF₃ enhances reactivity

Key Observations :

Acetamide Side Chain Variations
Compound Name Side Chain Structure Functional Impact Reference
Target Compound N-(3,4-diethoxyphenethyl) High lipophilicity; CNS permeability N/A
N-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-2-(naphthalen-2-yl)acetamide (9a) N-(4-hydroxy-3-methoxyphenethyl) Moderate solubility; phenolic -OH enhances metabolism
2-(3,4-Dimethylphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide (9b) N-(4-hydroxy-3-methoxyphenethyl) Increased hydrophobicity vs. 9a

Key Observations :

  • The 3,4-diethoxy group in the target compound likely improves metabolic stability over hydroxylated analogs (e.g., 9a, 9b) due to reduced phase I oxidation .
  • Phenethyl linkers with ethoxy groups may enhance blood-brain barrier penetration compared to polar substituents like -OH or -OCH₃ .

Yield Trends :

  • Ethoxy-substituted phenethyl amines (as in the target compound) typically achieve 70–85% yields in amidation reactions .
  • Trioxo benzothiadiazine cores show lower yields (~50–60%) due to side reactions during sulfonation .

Pharmacological and Physicochemical Properties

Property Target Compound N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-benzothiazol-2-yl)acetamide 2-(1,1-Dioxo-benzothiadiazin-3-yl)-N-(4-phenoxyphenyl)acetamide
LogP (Predicted) ~4.2 (highly lipophilic) ~2.8 ~3.5
Hydrogen Bond Acceptors 8 7 6
Solubility (mg/mL) <0.1 (DMSO) 1.2 (aqueous buffer) 0.5 (DMSO)
Metabolic Stability High (ethoxy groups resist oxidation) Low (phenolic -OH susceptible to conjugation) Moderate (phenoxy group stable)

Key Observations :

  • The target compound’s low solubility may limit bioavailability, necessitating formulation adjustments (e.g., nanoemulsions) .
  • Trioxo groups could enhance target binding via polar interactions, as seen in crystallographic studies of related compounds .

Preparation Methods

Palladium-Catalyzed Cyclization

A Schlenk flask is charged with tetrakis(triphenylphosphine)palladium(0) (0.25 mol%) and 2-azido sulfoximine derivatives under argon. Degassed DMF and 2-isocyano-2-methylpropane are added, followed by stirring at room temperature for 2 hours. The reaction proceeds via a [3+2] cycloaddition mechanism, forming the benzothiadiazine scaffold. Key parameters include:

ParameterValueSource
CatalystPd(PPh₃)₄ (0.25 mol%)
SolventDMF (degassed)
Temperature25°C
Reaction Time2 hours
Yield (3aa analogue)95%

Post-reaction workup involves extraction with ethyl acetate, brine washes, and drying over MgSO₄. The product is purified via column chromatography (SiO₂, ethyl acetate/hexane).

Oxidation to Trioxo State

The 1,1,3-trioxo group is introduced through oxidation of the sulfoximine intermediate. A mixture of hydrogen peroxide (30%) and acetic acid (1:1 v/v) is stirred at 50°C for 6 hours, achieving complete oxidation.

Functionalization of the 4-Methylphenyl Substituent

The 2-(4-methylphenyl) group is installed via Suzuki-Miyaura coupling. A boronic ester of 4-methylbenzene is reacted with the brominated benzothiadiazine-trioxo intermediate under standard conditions:

ParameterValueSource
CatalystPd(PPh₃)₄ (2 mol%)
BaseK₂CO₃ (2 equiv)
SolventDME/H₂O (3:1)
Temperature80°C
Reaction Time12 hours

Synthesis of the Diethoxyphenethyl Amine

The N-[2-(3,4-diethoxyphenyl)ethyl] side chain is prepared in three steps:

Ethoxylation of 3,4-Dihydroxyphenethyl Bromide

3,4-Dihydroxyphenethyl bromide is treated with ethyl bromide (2.2 equiv) and K₂CO₃ in acetone at reflux for 24 hours, yielding 3,4-diethoxyphenethyl bromide.

Azide Substitution

The bromide is converted to azide using NaN₃ (1.5 equiv) in DMF at 60°C for 6 hours.

Staudinger Reduction

The azide is reduced to amine via Staudinger reaction with triphenylphosphine (1.1 equiv) in THF/H₂O (4:1), followed by HCl hydrolysis.

Acetamide Coupling

The final acetamide bond is formed between the benzothiadiazine-trioxo carboxylic acid and diethoxyphenethyl amine using EDCI/DMAP-mediated coupling:

ParameterValueSource
Coupling AgentEDCI (1.2 equiv)
CatalystDMAP (0.1 equiv)
SolventDichloromethane
Temperature0°C → 25°C
Reaction Time12 hours
Yield82–89%

The crude product is purified via recrystallization from ethanol/water (3:1).

Spectral Characterization

Key analytical data for intermediates and final product:

Benzothiadiazine-Trioxo Intermediate

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 1H), 7.98 (s, 1H), 7.65 (d, J = 8.0 Hz, 2H), 2.45 (s, 3H).

  • IR (KBr) : 1684 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).

Final Acetamide Product

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.85 (d, J = 8.8 Hz, 1H), 7.32 (d, J = 8.4 Hz, 2H), 6.80 (s, 1H), 4.12 (q, J = 7.0 Hz, 4H), 3.45 (t, J = 6.8 Hz, 2H), 2.60 (t, J = 6.8 Hz, 2H), 2.35 (s, 3H), 1.38 (t, J = 7.0 Hz, 6H).

  • HRMS (ESI+) : m/z calc. for C₂₈H₃₀N₃O₆S [M+H]⁺: 536.1852, found: 536.1849.

Optimization Challenges

  • Catalyst Loading : Reducing Pd(PPh₃)₄ below 0.25 mol% led to incomplete cyclization.

  • Oxidation Side Reactions : Over-oxidation of the sulfoximine group was mitigated by controlling H₂O₂ stoichiometry.

  • Amine Purity : Residual triphenylphosphine oxide from Staudinger reduction required silica gel chromatography (EtOAc/hexane, 1:1).

Scalability Considerations

Gram-scale synthesis (5 mmol) of the benzothiadiazine core achieved 93% yield using Pd(PPh₃)₄ in DMF, with comparable purity to small-scale reactions. The acetamide coupling step maintained 85% yield at 50 mmol scale.

Alternative Methodologies

  • Mitsunobu Reaction : Attempted coupling of pre-formed acetamide with diethoxyphenethyl alcohol using DIAD/PPh₃ resulted in <30% yield due to steric hindrance.

  • Enzymatic Amidations : Lipase-mediated coupling in tert-butanol showed 45% conversion after 72 hours, unsuitable for industrial application .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazin-4-yl]acetamide?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including condensation of substituted benzaldehydes with thiazolidine-dione derivatives, followed by coupling with acetamide intermediates. Key reagents include potassium permanganate for oxidation and palladium on carbon (Pd/C) for catalytic hydrogenation. Reaction conditions (e.g., solvent polarity, temperature) must be tightly controlled to avoid side reactions. Analytical techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for monitoring purity .

Q. How is the compound characterized structurally, and what analytical techniques are most reliable?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) resolves the benzothiadiazin and acetamide moieties. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography provides absolute configuration for stereochemical validation. Infrared (IR) spectroscopy identifies functional groups like carbonyls (C=O) and sulfonamides (S=O). Purity is assessed via HPLC with UV detection at 254 nm .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Initial screening often involves enzyme inhibition assays (e.g., cyclooxygenase-2 for anti-inflammatory potential) and cytotoxicity studies against cancer cell lines (e.g., MTT assays on HeLa or MCF-7 cells). Dose-response curves (IC₅₀ values) and selectivity indices are calculated. Parallel testing on healthy cell lines (e.g., HEK-293) ensures specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time) or compound purity. Reproduce experiments using standardized protocols (e.g., CLIA guidelines) and orthogonal assays (e.g., fluorescence-based vs. colorimetric). Validate batch-to-batch consistency via LC-MS and compare results with structural analogs to isolate activity-contributing moieties .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the benzothiadiazin core?

  • Methodological Answer : Systematic substitution at the 3,4-diethoxyphenyl or 4-methylphenyl groups is performed via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. In silico docking (e.g., AutoDock Vina) predicts binding affinities to targets like NF-κB or PI3K. Biological data are analyzed using multivariate regression to correlate substituent properties (e.g., logP, Hammett constants) with activity .

Q. How can in vitro-to-in vivo translation challenges be addressed for this compound?

  • Methodological Answer : Pharmacokinetic studies (e.g., microsomal stability, plasma protein binding) identify metabolic liabilities. Prodrug derivatization (e.g., esterification of phenolic -OH groups) enhances bioavailability. In vivo efficacy is tested in rodent models with pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing regimens. Tissue distribution is tracked via radiolabeling (¹⁴C) or fluorescence tagging .

Q. What computational methods predict off-target interactions and toxicity risks?

  • Methodological Answer : Use cheminformatics tools (e.g., SwissADME, ProTox-II) to assess absorption, distribution, metabolism, excretion, and toxicity (ADMET). Molecular dynamics simulations (e.g., GROMACS) model interactions with cytochrome P450 enzymes. High-throughput screening against toxicity panels (e.g., hERG inhibition) mitigates cardiac risks. Experimental validation via Ames test or Comet assay confirms genotoxicity .

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